molecular formula C20H40O2 B1615751 Hexyl tetradecanoate CAS No. 42231-99-2

Hexyl tetradecanoate

Cat. No. B1615751
CAS RN: 42231-99-2
M. Wt: 312.5 g/mol
InChI Key: JIFCVUWJQMDNTN-UHFFFAOYSA-N
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Description

Hexyl tetradecanoate is a fatty acid ester.

Scientific Research Applications

1. Potential in Antimicrobial and Antioxidant Applications

Hexyl tetradecanoate, as part of the tetradecanoic acid family, has been studied for its antimicrobial and antioxidant properties. Research indicates that monohydroxy tetradecanoic acid isomers, which are structurally related to hexyl tetradecanoate, exhibit notable antielastase, antiurease, and antioxidant activities. These properties suggest potential applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).

2. Application in Fluid Resuscitation

While not directly related to hexyl tetradecanoate, research on hydroxyethyl starch (HES), which is a derivative of tetradecanoic acid, provides insights into its medical applications. HES is used in fluid resuscitation in intensive care units, particularly for patients with severe sepsis (Perner et al., 2012).

3. Enzymatic Oxidation and Biochemical Transformations

The enzymatic oxidation of tetradecanoic acid by cytochrome P450(BioI) (CYP107H1) highlights its biochemical transformations, producing various hydroxy fatty acids. This enzymatic specificity can be leveraged in biochemical and pharmaceutical applications (Cryle et al., 2003).

properties

CAS RN

42231-99-2

Product Name

Hexyl tetradecanoate

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

hexyl tetradecanoate

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20(21)22-19-17-8-6-4-2/h3-19H2,1-2H3

InChI Key

JIFCVUWJQMDNTN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCC

Other CAS RN

42231-99-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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